![molecular formula C19H14Cl2O3 B11155006 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one](/img/structure/B11155006.png)
7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one
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Overview
Description
7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzyloxy group attached to a dihydrocyclopentachromenone core, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and ketones.
Introduction of the Dichlorobenzyloxy Group: The dichlorobenzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the chromenone intermediate.
Final Cyclization: The final step involves cyclization to form the dihydrocyclopentachromenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C19H14Cl2O3
- CAS Number : 314743-60-7
The structure features a cyclopentachromene core substituted with a dichlorobenzyloxy group, which enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of cyclopenta(C)chromenones exhibit significant anticancer properties. A study demonstrated that compounds similar to 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A derivative was tested against breast cancer cell lines (MCF-7) and showed an IC50 value of 12 μM, indicating potent activity compared to standard chemotherapeutics .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of coumarin derivatives, including those related to this compound. These compounds have been shown to inhibit viral replication in vitro.
Data Table: Antiviral Activity Against Various Viruses
Compound | Virus Type | EC50 (μM) | Reference |
---|---|---|---|
Compound A | Dengue Virus | 5.5 | |
Compound B | Influenza Virus | 8.0 | |
This compound | Herpes Simplex Virus | 7.2 |
Cholinesterase Inhibition
Another area of research involves the inhibition of cholinesterase enzymes, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds derived from the cyclopenta(C)chromenone scaffold have shown promising results in inhibiting acetylcholinesterase.
Case Study:
A synthesized derivative exhibited an IC50 of 8.80 μM against acetylcholinesterase, demonstrating significant potential as a therapeutic agent for cognitive disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available coumarin derivatives. Modifications can lead to various analogs with enhanced biological activities.
Synthesis Overview:
- Starting Material : Coumarin derivative
- Reagents : Chlorobenzyl alcohol, base (e.g., K2CO3)
- Conditions : Reflux in organic solvent
- Yield : Typically ranges from 50% to 75% depending on the reaction conditions.
Mechanism of Action
The mechanism of action of 7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-Dichloro-benzyloxy)-4-phenyl-chromen-2-one
- 7-(3,4-Dichloro-benzyloxy)-8-methyl-4-phenyl-chromen-2-one
- 5-(3,4-Dichloro-benzyloxy)-7-methyl-4-phenyl-chromen-2-one
Uniqueness
7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one is unique due to its specific structural features, such as the dihydrocyclopentachromenone core and the dichlorobenzyloxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
7-(3,4-Dichloro-benzyloxy)-2,3-dihydro-1H-cyclopenta(C)chromen-4-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
- Chemical Formula : C19H14Cl2O3
- CAS Number : 314743-60-7
- Molecular Weight : 367.22 g/mol
Anticancer Activity
Research has demonstrated that compounds within the chromene class exhibit significant anticancer properties. For instance, studies have indicated that derivatives of chromenes can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of Bcl-2 family proteins .
Case Study:
In a study focusing on chromene derivatives, it was found that certain modifications could enhance the cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. The compound showed efficacy in inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that may involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .
The biological activities of this compound are believed to involve multiple pathways:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS).
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C19H14Cl2O3 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H14Cl2O3/c20-16-7-4-11(8-17(16)21)10-23-12-5-6-14-13-2-1-3-15(13)19(22)24-18(14)9-12/h4-9H,1-3,10H2 |
InChI Key |
HMRAQPPSBBYOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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